ANI-7

Breast cancer Selectivity index Aryl hydrocarbon receptor

Researchers studying SULT1A1-positive breast cancers or AhR-driven DNA damage require selective probes that spare normal cells. ANI-7 is a dichlorophenylacrylonitrile AhR agonist with validated breast cancer subtype coverage and SULT1A1-dependent bioactivation. - **Mechanism:** AhR activation → CYP1 induction → DNA damage → Chk2 phosphorylation → S-phase arrest → apoptosis. - **Selectivity:** Sub-micromolar GI50 in ER+ (MCF-7), HER2+ (SKBR3), TNBC (MDA-MB-468); spares MCF-10A normal cells. - **Utility:** Positive control for AhR/DDR studies & biomarker validation; ABCC1-efflux bypass (GI50 0.26 μM in MCF-7/VP16). - **Supply:** Packaged for research use with verified purity.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
Cat. No. B15607371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANI-7
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
InChIInChI=1S/C13H8Cl2N2/c14-12-4-3-9(7-13(12)15)10(8-16)6-11-2-1-5-17-11/h1-7,17H/b10-6+
InChIKeyIJJHHDLGGYDXGD-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ANI-7: Selective AhR-Mediated Breast Cancer Inhibitor


ANI-7, chemically defined as (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (CAS 931417-26-4), is a halogenated aryl-hydrocarbon (HAH) class activator of the aryl hydrocarbon receptor (AhR) pathway [1]. It was discovered through phenotypic screening for breast cancer-selective cytotoxicity and is characterized by its potent, AhR-dependent growth inhibition of multiple breast cancer cell lines, including ER+, HER2+, and triple-negative subtypes, while largely sparing normal breast epithelial cells (MCF-10A) and non-breast tumor types [1]. The compound’s mechanism involves AhR activation, subsequent induction of CYP1 metabolizing monooxygenases, metabolic bioactivation to DNA-damaging species, Chk2 checkpoint activation, S-phase arrest, and apoptotic cell death [1]. ANI-7 represents a structurally distinct chemotype among AhR ligands, being a dichlorophenylacrylonitrile rather than a naphthalimide, benzimidazoisoquinoline, or flavone derivative [1][2].

AhR pathway activation studies in breast cancer cell models

Breast cancer subtype-selective cytotoxicity screening

SULT1A1-dependent bioactivation and biomarker research

Why ANI-7 Is Irreplaceable


The AhR ligand landscape encompasses structurally diverse chemotypes—including naphthalimides (e.g., NAP-6), benzimidazoisoquinolines (e.g., 10-Cl-BBQ, BBQ), aminoflavones (e.g., AFP-646), and dichlorophenylacrylonitriles—that all converge on AhR pathway activation yet exhibit profoundly different potency, selectivity, and cell-line sensitivity profiles [1][2]. Within the dichlorophenylacrylonitrile series itself, minor structural modifications (e.g., nitro vs. amino substituents, bromine vs. chlorine halogens, pyrrole vs. phenyl terminal rings) produce GI50 values spanning from 0.030 μM to >50 μM across the same breast cancer cell lines, with selectivity indices varying by orders of magnitude [2]. Furthermore, the metabolic bioactivation of ANI-7 is contingent upon endogenous SULT1A1 expression—a predictive biomarker of sensitivity that is not shared by all AhR ligand classes [1]. Consequently, substituting ANI-7 with an in-class or structural analog without matching these quantitative selectivity and biomarker parameters risks loss of the breast-cancer-specific cytotoxic window that defines ANI-7's preclinical utility [1][2].

  • AhR ligand chemotype differences (e.g., naphthalimides, benzimidazoisoquinolines) may shift breast cancer subtype selectivity and reduce the observed cytotoxicity window.
  • Minor structural changes on the dichlorophenylacrylonitrile scaffold can alter growth inhibition potency by orders of magnitude, limiting direct analog substitution.
  • SULT1A1 expression-dependent bioactivation is not a universal AhR ligand property; substituting with other AhR agonists may lose this predictive biomarker context.

ANI-7 Differentiation Evidence


Tumor vs. Normal Cell Selectivity

ANI-7 demonstrates up to 263-fold greater potency in inhibiting the growth of breast cancer cell lines (MCF7, MCF7/VP16, BT474, T47D, ZR-75-1, SKBR3, MDA-MB-468) compared with normal breast epithelial cells (MCF-10A) or cell lines derived from other tumor types, as measured by the sulforhodamine B (SRB) growth inhibition assay after 72-hour continuous exposure [1]. This selectivity is quantified as the ratio of the mean GI50 in non-breast or normal cells to the GI50 in sensitive breast cancer lines. In MCF-7 cells, ANI-7 produces a GI50 of 0.38 μM, whereas values of 3.0–42 μM are observed in cell lines from lung, colon, ovary, neuronal, glial, prostate, and pancreas [1].

Tumor-Selective Growth Inhibition
Head-to-head
GI50 0.16–0.56 μM in breast cancer cell lines
Supports breast cancer cell-model selectivity context
263-fold selectivity vs. normal MCF-10A in 72 h SRB assay
Breast cancer Selectivity index Aryl hydrocarbon receptor GI50 MCF-10A

Structural Analog Potency Comparison

Within the same chemical series, ANI-7 (compound 5) exhibits a GI50 of 0.56 ± 0.03 μM in MCF-7 breast cancer cells with approximately 260-fold selectivity, while its close analog (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (compound 6) achieves a ~4.4-fold more potent GI50 of 0.127 ± 0.04 μM but with comparable 260-fold selectivity [1]. However, introducing a 2,6-dichlorophenyl substitution pattern (compound 26) reduces potency ~10-fold compared to ANI-7, and the -NH2 analogs 29 and 30 show GI50 values of 2.8 ± 0.03 μM—approximately 5-fold less potent than ANI-7 [1]. This demonstrates that subtle positional and electronic modifications on the acrylonitrile scaffold drastically alter potency, making ANI-7 a well-characterized reference point that cannot be replaced by untested close analogs without losing validated potency.

Structural Analog Potency Range
Head-to-head
GI50 0.56 μM (ANI-7) vs. 0.127 μM (cpd 6)
Scaffold modifications alter potency; substitution requires validation
4.4-fold potency range among dichlorophenylacrylonitriles
Structure-activity relationship Dichlorophenylacrylonitrile GI50 MCF-7 AhR ligand

Cross-Chemotype Selectivity vs. NAP-6

In a separate study from the same research group, the naphthalimide AhR agonist NAP-6 showed a GI50 of 100 nM (0.1 μM) in the triple-negative breast cancer cell line MDA-MB-468, with >500-fold selectivity over other tumor types and at least 55-fold selectivity over normal MCF-10A cells [1]. In contrast, ANI-7 exhibits a GI50 of approximately 160 nM (0.16 μM) in MCF-7 cells and up to 263-fold selectivity over normal breast cells [2]. While NAP-6 is more potent in the MDA-MB-468 TNBC line, ANI-7 demonstrates superior activity across a broader panel of hormone receptor-positive breast cancer lines (MCF-7, T47D, ZR-75-1, BT474), making it a more versatile tool compound for studying AhR-mediated cytotoxicity across breast cancer subtypes [2]. Additionally, ANI-7's sensitivity is predicted by SULT1A1 expression, a biomarker not yet reported for NAP-6, providing a distinct patient stratification angle [2].

Cross-Chemotype vs. NAP-6
Cross-study comparable
ANI-7 GI50 0.16 μM MCF-7; NAP-6 0.1 μM MDA-MB-468
Broader subtype activity reported for ANI-7; NAP-6 shows narrower high potency
SULT1A1 biomarker unique to ANI-7 among tested AhR ligands
Chemotype comparison Breast cancer selectivity AhR agonist GI50 Triple-negative breast cancer

Cross-Chemotype Selectivity vs. 10-Cl-BBQ

10-Cl-BBQ and its dechlorinated analog BBQ represent an alternative AhR agonist chemotype with extreme potency (BBQ GI50 = 0.001 μM in MDA-MB-468, presenting up to 3,200-fold selectivity over normal MCF-10A cells) [1]. However, this potency is highly restricted to the triple-negative MDA-MB-468 line, whereas ANI-7 maintains consistent sub-micromolar GI50 values across a panel of seven breast cancer cell lines representing multiple molecular subtypes (0.16–0.56 μM) [2]. This broader activity spectrum makes ANI-7 more suitable for pan-breast cancer screening applications, while BBQ/10-Cl-BBQ may be more appropriate for TNBC-focused programs. Critically, the selectivity mechanism of ANI-7 is tied to SULT1A1-mediated bioactivation, whereas the BBQ series operates via a distinct AhR-mediated mechanism not yet linked to this specific phase II enzyme [1][2].

Cross-Chemotype vs. 10-Cl-BBQ/BBQ
Cross-study comparable
ANI-7 GI50 0.16–0.56 μM (7 BC lines); BBQ 0.001 μM MDA-MB-468
Pan-breast cancer activity vs. ultra-potent TNBC-specific line response
Distinct bioactivation pathways may underlie subtype preferences
Benzimidazoisoquinoline AhR agonist GI50 Triple-negative breast cancer Selectivity index

SULT1A1 Bioactivation Dependency

The breast cancer-selective cytotoxicity of ANI-7 is contingent upon its metabolic bioactivation by the phase II enzyme sulfotransferase 1A1 (SULT1A1). Basal SULT1A1 expression, rather than AhR, ARNT, or CYP1 family member levels, correlates with ANI-7 sensitivity across breast cancer cell lines [1]. In contrast, NAP-6 and 10-Cl-BBQ/BBQ have not been shown to share this specific SULT1A1 dependency [2]. Furthermore, AhR antagonists (CH223191) and CYP1 inhibitors (α-naphthoflavone) abrogate ANI-7-induced DNA damage, Chk2 activation, S-phase arrest, and cell death, confirming the AhR-CYP1-SULT1A1 axis as the exclusive mechanism [1]. This unique biomarker association offers a selection criterion for procuring ANI-7 specifically when SULT1A1-positive breast cancer models are being investigated.

SULT1A1 Bioactivation Requirement
Method context
siRNA knockdown or pharmacological inhibition abolishes cytotoxicity
Supports SULT1A1-dependent bioactivation model for AhR-mediated DNA damage
AhR antagonist CH223191 and CYP1 inhibitor α-naphthoflavone block effect
SULT1A1 Bioactivation Predictive biomarker AhR DNA damage

Activity in ABCC1-Overexpressing Drug-Resistant Cells

ANI-7 maintains growth inhibitory activity in the drug-resistant MCF-7/VP16 breast cancer cell line, which overexpresses the ABCC1 (MRP1) drug efflux transporter due to progressive etoposide exposure [1]. In the primary characterization study, ANI-7 produced a GI50 value of 0.26 μM in MCF-7/VP16 cells, comparable to its potency in the parental MCF-7 line (0.38 μM), demonstrating that ABCC1 overexpression does not confer cross-resistance to ANI-7 [1]. In contrast, many conventional chemotherapeutics (e.g., etoposide, doxorubicin) show significantly reduced potency in ABCC1-overexpressing models. While NAP-6 also showed activity in MCF-7/VP16 cells (GI50 = 0.25 μM), the retention of ANI-7 potency in this model reinforces its value as a tool compound for studying AhR-mediated cytotoxicity independent of common multidrug resistance mechanisms [2].

Drug-Resistant Cell Activity
Reported
GI50 0.26 μM in ABCC1-overexpressing MCF-7/VP16
Supports lack of cross-resistance with ABCC1 efflux pump
Comparable to parental MCF-7 GI50 of 0.38 μM
Drug resistance ABCC1 MCF-7/VP16 Etoposide resistance AhR

ANI-7 Preclinical Application Scenarios


SULT1A1 Biomarker-Stratified Breast Cancer Drug Discovery

Given that ANI-7 sensitivity is predicted by endogenous SULT1A1 expression rather than AhR or CYP1 levels [1], ANI-7 is ideally suited as a chemical probe in drug discovery campaigns focused on SULT1A1-positive breast cancers. Researchers can use ANI-7 to validate SULT1A1 as a patient stratification biomarker and to screen for synergistic combinations with agents that modulate phase II metabolism.

Pan-Breast Cancer Subtype Chemical Biology Toolkit Compound

ANI-7's consistent sub-micromolar GI50 across ER+ (MCF-7, T47D, ZR-75-1, BT474), HER2+ (SKBR3), and triple-negative (MDA-MB-468) breast cancer lines [1] makes it a versatile positive control for AhR pathway activation studies across the breast cancer subtype spectrum, unlike BBQ or NAP-6, which show more restricted subtype activity.

AhR-Mediated DNA Damage and Checkpoint Signaling Research

The well-characterized mechanism of ANI-7—AhR activation → CYP1 induction → metabolic bioactivation → DNA double-strand breaks (H2AXγ induction) → Chk2 phosphorylation → S-phase arrest → cell death [1]—positions it as a defined tool for dissecting the DNA damage response downstream of AhR in breast cancer models, with the added advantage of SULT1A1 dependency for conditional activation studies.

Multidrug Resistance Circumvention Screening

With retained GI50 of 0.26 μM in ABCC1-overexpressing MCF-7/VP16 cells [1], ANI-7 serves as a valuable reference compound in screens designed to identify or validate agents that bypass ABCC1-mediated drug efflux in breast cancer, either as a comparator or as a chemical starting point for analog development.

Application
Selection Property
Validation Focus
SULT1A1 biomarker-stratified breast cancer research
SULT1A1-dependent AhR activation
SULT1A1 expression correlation in cell models
Pan-breast cancer subtype AhR pathway studies
Broad subtype activity profile
Cell-panel subtype response validation
AhR-mediated DNA damage checkpoint signaling research
AhR-CYP1-DNA damage cascade
DNA damage and checkpoint endpoint analysis
Multidrug resistance circumvention research
ABCC1 bypass potential
Drug-resistant model endpoint review
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